6-Diazo-2,4-cyclohexadien-1-one

Photochemistry Wolff rearrangement Ketene generation

6-Diazo-2,4-cyclohexadien-1-one (synonyms: o-diazobenzoquinone, DBQ, 2-diazoquinone, 2-diazoniophenolate) is the parent cyclic α-diazoketone of the ortho-quinone diazide class, bearing molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol. It serves as the simplest aromatic diazoquinone scaffold and is a recognized photoactive compound (PAC) capable of undergoing the photoinduced Wolff rearrangement to generate a cyclopentadienyl ketene.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 4024-72-0
Cat. No. B1217069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Diazo-2,4-cyclohexadien-1-one
CAS4024-72-0
Synonyms2-diazoquinone
o-diazoquinone
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+]#N)[O-]
InChIInChI=1S/C6H4N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H
InChIKeyRXTHAGCVCGSZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Diazo-2,4-cyclohexadien-1-one (CAS 4024-72-0): Core Identity and Procurement-Relevant Profile


6-Diazo-2,4-cyclohexadien-1-one (synonyms: o-diazobenzoquinone, DBQ, 2-diazoquinone, 2-diazoniophenolate) is the parent cyclic α-diazoketone of the ortho-quinone diazide class, bearing molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol [1]. It serves as the simplest aromatic diazoquinone scaffold and is a recognized photoactive compound (PAC) capable of undergoing the photoinduced Wolff rearrangement to generate a cyclopentadienyl ketene [2]. Unlike its extensively substituted derivatives or the higher-fused-ring analog diazonaphthoquinone (DNQ), the unsubstituted parent compound provides a minimal, tunable core for investigating substituent effects on diazoketone–benzoxadiazole valence isomerism, photochemical reaction dynamics, and photoresist formulation [3].

Why Generic Diazoketone or Diazonaphthoquinone Substitution Cannot Replace 6-Diazo-2,4-cyclohexadien-1-one


Diazocyclohexadienones occupy a structurally distinct position among α-diazocarbonyl compounds: the six-membered cyclic conjugation enforces a concerted Wolff rearrangement pathway that bypasses discrete singlet carbene intermediates, in contrast to many acyclic diazoketones and alternative ketene precursors [1]. Furthermore, the unsubstituted parent compound participates in a dynamic, substituent-sensitive valence isomerization equilibrium with 1,2,3-benzoxadiazole — an equilibrium that is either absent or shifted to extinction in substituted derivatives and is structurally impossible in the naphthalenoid DNQ series [2]. These two features — photochemical mechanism selectivity and valence tautomerism — mean that neither an acyclic α-diazoketone nor a DNQ-based photoactive compound can replicate the reactivity profile of 6-diazo-2,4-cyclohexadien-1-one. The quantitative evidence below substantiates each differentiator.

6-Diazo-2,4-cyclohexadien-1-one: Comparator-Anchored Differentiation Evidence for Scientific Procurement


Concerted vs. Stepwise Wolff Rearrangement: 6-Diazo-2,4-cyclohexadien-1-one vs. o-Phenylene Thioxocarbonate and 2-Chlorophenol

Femtosecond time-resolved UV-vis and IR transient absorption spectroscopy demonstrates that photoexcited 6-diazo-2,4-cyclohexadien-1-one (1) undergoes the Wolff rearrangement predominantly via a concerted pathway, whereas the structurally distinct ketene precursors o-phenylene thioxocarbonate (2) and 2-chlorophenol (3) efficiently form discrete singlet carbene intermediates before rearrangement [1]. The singlet 2-oxocyclohexa-3,5-dienylidene carbene absorption band, observable only from target compound (1), decays with a ~30 ps time constant in both hexane and acetonitrile [1]. IR detection confirms that photoexcited (2) and (3) channel reactivity through vibrationally hot carbenes, while (1) largely bypasses this intermediate [1].

Photochemistry Wolff rearrangement Ketene generation Ultrafast spectroscopy

Substituent-Modulated Diazoketone–Benzoxadiazole Valence Isomer Equilibrium: Quantifying the Unsubstituted Parent Baseline

6-Diazo-2,4-cyclohexadien-1-one (302a) exists in a dynamic equilibrium with its valence isomer 1,2,3-benzoxadiazole (302b) in the gas phase, in an argon matrix at 10 K, and in n-hexane solution at room temperature, as demonstrated by UV/Vis, IR, and UV photoelectron spectroscopy [1]. The position of this equilibrium is exquisitely sensitive to substituents: the 5,7-di-tert-butyl derivative shifts the equilibrium toward the benzoxadiazole isomer by at least 6.3 kJ mol⁻¹ relative to its diazoketone form, whereas 2,3,4,5-tetrafluoro-6-diazo-2,4-cyclohexadienone and 3-methoxy-6-diazo-2,4-cyclohexadienone exhibit no detectable isomerization to the benzoxadiazole form under identical conditions [1]. The unsubstituted parent compound sits at an intermediate position in this equilibrium manifold, making it the essential reference point for quantifying both electron-donating and electron-withdrawing substituent effects on diazoketone stability.

Valence isomerism Diazoketone stability Matrix isolation spectroscopy Substituent effects

UV Absorption Profile of o-Diazobenzoquinone vs. o-Diazonaphthoquinone: Wavelength Compatibility with Differentiated Molecular Weight

MS-CASPT2 computational assignment of experimental UV/vis spectra reveals that o-diazobenzoquinone (DBQ, i.e., 6-diazo-2,4-cyclohexadien-1-one), o-diazonaphthoquinone (DNQ), and DNQ-5-sulfonic acid (DNQSH) all exhibit a lowest-energy broadband absorption around 400 nm corresponding to the S₀ → S₁ (ππ*) excitation [1]. This broadband has vibrational structure in DBQ arising predominantly from ring bond inversion and diazo bending modes [1]. Both DBQ and DNQ therefore absorb in the near-UV spectral window (300–450 nm) commonly used for photoresist exposure, making DBQ a spectrally compatible alternative to DNQ [1][2]. Crucially, DBQ (MW = 120.11 g/mol) has a substantially lower molecular weight than the simplest DNQ photoactive compound 2-diazo-1-naphthol (MW ≈ 186.17 g/mol), offering a different mass-to-chromophore ratio for formulation design.

Photoresist UV-vis spectroscopy Photoactive compound MS-CASPT2

Singlet Carbene Lifetime Quantification: ~30 ps Decay Benchmark for 6-Diazo-2,4-cyclohexadien-1-one Photochemistry

Following femtosecond photoexcitation of 6-diazo-2,4-cyclohexadien-1-one at 390 nm or 266 nm, a transient absorption band assigned to singlet 2-oxocyclohexa-3,5-dienylidene (the nascent carbene) is observed and decays with a time constant of ~30 ps in both hexane and acetonitrile [1]. The excess vibrational energy present in the nascent carbene drives ultrafast Wolff rearrangement of the hot species [1]. This ~30 ps value serves as a quantitative kinetic benchmark for the lifetime of the carbene intermediate along the concerted reaction coordinate, providing a validated parameter for computational modeling and for comparing the photochemical dynamics of substituted diazocyclohexadienone derivatives that have not yet been characterized by ultrafast spectroscopy.

Ultrafast kinetics Carbene intermediate Femtosecond spectroscopy Wolff rearrangement

Polymer-Conjugated 6-Diazo-2,4-cyclohexadien-1-one as an Alternative to Diazonaphthoquinone in Positive-Working Photoresist Compositions

US Patent 3,837,860 explicitly claims positive-working photosensitive compositions comprising polymers bearing pendent recurring o-quinone diazide groups, where two alternative photoactive moieties are recited interchangeably: (a) 2-diazo-1-naphthol groups linked via sulfonic acid at the 4-position, and (b) 6-diazo-2,4-cyclohexadien-1-one groups linked via sulfonic acid at the 4-position [1]. The patent teaches that both DBQ-based and DNQ-based polymer conjugates function as positive-working photoresist layers: upon patterned irradiation, the o-quinone diazide groups undergo Wolff rearrangement to form alkali-soluble photoproducts, enabling image development [1]. This establishes equivalency of function while providing formulators with two chemically distinct PAC scaffolds differing in molecular weight, chromophore density, and solubility profile.

Photoresist Polymer conjugation o-Quinone diazide Positive-working resist

6-Diazo-2,4-cyclohexadien-1-one: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Fundamental Photochemical Mechanism Studies: Concerted Wolff Rearrangement in Cyclic α-Diazoketones

The direct head-to-head femtosecond spectroscopic evidence [Section 3, Item 1] establishes 6-diazo-2,4-cyclohexadien-1-one as the definitive substrate for investigating concerted vs. stepwise Wolff rearrangement dynamics in cyclic diazoketones. Researchers requiring a well-characterized system for ultrafast mechanistic studies can use the parent compound with the validated ~30 ps carbene decay benchmark [Section 3, Item 4] to probe solvent effects, substitution patterns, and excitation wavelength dependence on the concertedness of ketene formation. The availability of the unsubstituted scaffold avoids confounding steric and electronic perturbations introduced by substituents, enabling clean interpretation of intrinsic photochemical dynamics [1].

Photoresist Photoactive Compound Screening: DBQ as a Lower-Molecular-Weight Alternative to DNQ

For industrial photoresist formulators evaluating next-generation positive-working resists, 6-diazo-2,4-cyclohexadien-1-one offers a UV absorption profile compatible with existing i-line (365 nm) and h-line (405 nm) exposure infrastructure, matching the ~400 nm absorption band of industry-standard DNQ while providing a 35% lower molecular weight per chromophore unit [Section 3, Item 3]. The patent precedent for polymer-bound DBQ as a functional equivalent to DNQ-based resists [Section 3, Item 5] reduces adoption risk and supports direct head-to-head formulation comparisons in novolac or polyvinyl phenol matrices. Sourcing the parent DBQ scaffold allows systematic variation of PAC loading, dissolution inhibition, and photobleaching characteristics without changing the chromophore core [1][2].

Substituent Effect Quantification on Diazoketone Stability via the Valence Isomer Equilibrium

The experimentally validated diazoketone–benzoxadiazole equilibrium manifold [Section 3, Item 2] makes 6-diazo-2,4-cyclohexadien-1-one the essential parent scaffold for systematic substituent effect studies. Because the 5,7-di-tert-butyl derivative shifts the equilibrium by ≥6.3 kJ mol⁻¹ toward the benzoxadiazole form while fluoro and methoxy derivatives suppress isomerization entirely, the unsubstituted compound provides the neutral reference point for quantifying electronic and steric contributions to diazoketone stability. Procurement of the parent enables medicinal chemistry teams, materials scientists, and physical organic chemists to map structure–stability relationships across the full substituent space without the cost and delay of synthesizing the core scaffold [1].

Ketene Precursor for Synthetic Organic Chemistry: Clean Cyclopentadienyl Ketene Generation

Synthetic chemists requiring a well-defined cyclopentadienyl ketene source for cycloaddition, nucleophilic trapping, or polymerization chemistry can utilize 6-diazo-2,4-cyclohexadien-1-one as a photochemical or thermal ketene precursor whose concerted Wolff rearrangement mechanism [Section 3, Item 1] minimizes competing carbene insertion and dimerization pathways. Photolysis in alkane solvents cleanly generates pentafulvenone and substituted pentafulvenones, as identified by conventional UV and IR spectroscopy [1]. The parent compound's lower molecular weight and absence of substituent-imposed solubility limitations facilitate its use across a broad range of solvent systems, enabling straightforward integration into existing synthetic workflows.

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